molecular formula C18H18ClN5O B6512932 5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-14-5

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512932
CAS No.: 899737-14-5
M. Wt: 355.8 g/mol
InChI Key: XOIDLWZQDNVNBC-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS registry number .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the lab. This often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or other molecules, inhibiting certain pathways, etc .

Safety and Hazards

Safety and hazard analysis involves identifying any risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, etc .

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-7-8-15(12(2)9-11)21-18(25)16-17(20)24(23-22-16)10-13-5-3-4-6-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIDLWZQDNVNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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